Cas no 13007-85-7 (D-Glycero-D-gulo-heptonic Acid Sodium Salt)
D-Glycero-D-gulo-heptonic Acid Sodium Salt Chemical and Physical Properties
Names and Identifiers
-
- Sodium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate
- D-glycero-D-gulo-Heptonicacid, sodium salt (1:1)
- SODIUM GLUCOHEPTONATE
- D-glycero-D-gulo-heptonic acid,sodium-salt
- D-glycero-D-gulo-Heptonsaeure,Natrium-Salz
- gluceptate
- gluceptatesodium
- SODIUM A-D-GLUCOHEPTONATE
- SODIUM A-GLUCOHEPTONATE
- Sodium D-Glycero-D-Gulo-Heptonate
- SODIUM GLUCEPTATE
- SODIUM GLUCO HEPTANATE
- SODIUM HEPTAGLUCONATE
- sodiumheptonate
- D-Glycero-D-gulo-heptonic acid,monosodium salt
- Sodium α-glucoheptonat
- Sodium (2R,3R,4S,5R,6R)
- gluceptate sodium
- sodium heptonate
- D-Glycero-D-gulo-heptonic Acid Sodium Salt
-
- Inchi: 1S/C7H14O8.Na/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2-6,8-13H,1H2,(H,14,15);/q;+1/p-1/t2-,3+,4-,5+,6+;/m0./s1
- InChI Key: FMYOMWCQJXWGEN-WYRLRVFGSA-M
- SMILES: C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[Na+]
Computed Properties
- Exact Mass: 248.05100
- Monoisotopic Mass: 248.051
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 213
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 162A^2
Experimental Properties
- Boiling Point: 727.8°Cat760mmHg
- Flash Point: 407.9°C
- PSA: 161.51000
- LogP: -5.46690
- Specific Rotation: D20 +6.06° (c = 10 in H2O)
D-Glycero-D-gulo-heptonic Acid Sodium Salt Security Information
- WGK Germany:3
- Storage Condition:−20°C
D-Glycero-D-gulo-heptonic Acid Sodium Salt Customs Data
- HS CODE:2918199090
- Customs Data:
China Customs Code:
2918199090Overview:
HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
D-Glycero-D-gulo-heptonic Acid Sodium Salt Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM282418-1000g |
Sodium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate |
13007-85-7 | 97% | 1000g |
$484 | 2021-06-15 | |
| TRC | G598510-25g |
D-Glycero-D-gulo-heptonic Acid Sodium Salt |
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$ 50.00 | 2022-06-04 | ||
| TRC | G598510-50g |
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13007-85-7 | 50g |
$ 60.00 | 2022-06-04 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S922866-25g |
Sodium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate |
13007-85-7 | 97% | 25g |
¥240.30 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 097964-10g |
Sodium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate |
13007-85-7 | 95+% | 10g |
486.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 097964-10g |
Sodium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate |
13007-85-7 | 95+% | 10g |
486CNY | 2021-05-07 | |
| Ambeed | A856266-100g |
Sodium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate |
13007-85-7 | 97% | 100g |
$29.0 | 2024-04-24 | |
| Chemenu | CM282418-1000g |
Sodium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate |
13007-85-7 | 97% | 1000g |
$484 | 2024-08-02 | |
| Aaron | AR000UOG-25g |
D-glycero-D-gulo-Heptonic acid, sodium salt (1:1) |
13007-85-7 | 97% | 25g |
$14.00 | 2025-02-17 | |
| Aaron | AR000UOG-500g |
D-glycero-D-gulo-Heptonic acid, sodium salt (1:1) |
13007-85-7 | 97% | 500g |
$124.00 | 2025-02-17 |
D-Glycero-D-gulo-heptonic Acid Sodium Salt Suppliers
D-Glycero-D-gulo-heptonic Acid Sodium Salt Related Literature
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1. Amide group coordination to the Hg2+ ion. Potentiometric, 1H NMR and structural study on Hg2+–N-protected amino acid systemsMonica Saladini,Ledi Menabue,Erika Ferrari,Daniela Iacopino 1H NMR and structural study on Hg2+–N-protected amino acid systems?. Monica Saladini Ledi Menabue Erika Ferrari Daniela Iacopino J. Chem. Soc. Dalton Trans. 2001 1513
Additional information on D-Glycero-D-gulo-heptonic Acid Sodium Salt
D-Glycero-D-gulo-heptonic Acid Sodium Salt: A Comprehensive Overview
D-Glycero-D-gulo-heptonic Acid Sodium Salt (CAS no. 13007-85-7) is a significant compound in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique sodium salt form, has garnered considerable attention due to its diverse applications and potential in various therapeutic areas. The detailed exploration of this compound not only highlights its structural and chemical properties but also delves into the latest research findings that underscore its importance.
The molecular structure of D-Glycero-D-gulo-heptonic Acid Sodium Salt is intricately designed, featuring a seven-carbon backbone with specific stereochemistry that contributes to its reactivity and functionality. This structural complexity makes it a valuable intermediate in synthetic chemistry, particularly in the synthesis of more complex molecules such as carbohydrates and glycosaminoglycans. The sodium salt form enhances its solubility in aqueous solutions, making it more accessible for various biochemical applications.
Recent advancements in drug development have highlighted the potential of D-Glycero-D-gulo-heptonic Acid Sodium Salt as a precursor in the synthesis of novel therapeutic agents. Its ability to participate in glycosylation reactions has opened new avenues for creating modified sugars with enhanced pharmacological properties. For instance, researchers have been exploring its role in developing antibacterial agents and anti-inflammatory drugs, leveraging its structural similarity to natural sugars that are known to interact with biological targets.
In the realm of biomedical research, D-Glycero-D-gulo-heptonic Acid Sodium Salt has been investigated for its potential role in modulating cellular processes. Studies have suggested that this compound may influence pathways involved in cell signaling and metabolism, offering insights into potential therapeutic interventions for metabolic disorders. The compound's ability to act as a substrate for enzymes involved in sugar metabolism has made it a subject of interest for understanding the underlying mechanisms of various diseases.
The synthesis of D-Glycero-D-gulo-heptonic Acid Sodium Salt involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve high yields and purity. Modern synthetic methodologies, including catalytic processes and enzymatic transformations, have improved the efficiency of its production. These advancements not only make the compound more readily available but also reduce the environmental impact associated with traditional synthetic routes.
One of the most compelling aspects of D-Glycero-D-gulo-heptonic Acid Sodium Salt is its versatility in pharmaceutical applications. Its structural features allow it to be incorporated into a wide range of molecular frameworks, making it a valuable building block for drug discovery programs. Researchers are particularly interested in its potential as a chiral auxiliary, helping to create enantiomerically pure compounds that exhibit enhanced biological activity with fewer side effects.
The growing body of research on D-Glycero-D-gulo-heptonic Acid Sodium Salt underscores its significance in modern chemistry and medicine. As our understanding of its properties and applications continues to expand, so does its potential to contribute to groundbreaking discoveries. Whether used as an intermediate in synthetic chemistry or as a starting material for drug development, this compound remains a cornerstone in the pursuit of innovative therapeutic solutions.
Future studies are likely to focus on optimizing synthetic routes, exploring new applications, and understanding the long-term effects of using this compound in various biological systems. The integration of computational methods and high-throughput screening techniques will further accelerate the discovery process, ensuring that D-Glycero-D-gulo-heptonic Acid Sodium Salt continues to play a pivotal role in advancing scientific knowledge and improving human health.
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